Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double mutant EGFRs []. These mutations are commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small-cell lung cancer (NSCLC). PF-06459988 exhibits high potency and specificity for these drug-resistant mutants while demonstrating minimal activity against wild-type EGFR. This selectivity is crucial for minimizing side effects associated with inhibiting wild-type EGFR.
Relevance: While the specific structure of PF-06459988 is not provided in the abstract, its development centered around the 1-methyl-1H-pyrazol-4-yl moiety, a key structural feature also present in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol []. The presence of this shared moiety suggests potential similarities in their binding affinities and interactions with target proteins.
PF-06747775
Compound Description: PF-06747775 (21) is an orally bioavailable, irreversible inhibitor of EGFR []. It demonstrates potent activity against various EGFR mutations, including exon 19 deletions, L858R, and the double mutants T790M/L858R and T790M/Del. Importantly, PF-06747775 exhibits selectivity over wild-type EGFR, reducing potential side effects.
Relevance: The core structure of PF-06747775, as depicted in the paper, features a 1-methyl-1H-pyrazol-4-yl group []. This shared structural feature with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol hints at potential similarities in their binding modes and interactions with biological targets.
GDC-0994
Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity []. ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway frequently activated in various cancers. GDC-0994 targets ERK1/2, offering potential benefits in treating cancers with activated ERK signaling.
Relevance: GDC-0994 incorporates a 1-methyl-1H-pyrazol-5-yl moiety within its structure, a close structural analogue to the 1-methyl-1H-pyrazol-4-yl group present in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol []. This structural similarity suggests potential overlap in their binding sites or mechanisms of action, despite targeting different kinases.
Compound Description: NT-0249 is a potent and selective NLRP3 inhibitor []. NLRP3 is a component of the inflammasome, a multiprotein complex involved in the maturation and release of the pro-inflammatory cytokine IL-1β. Aberrant NLRP3 activation contributes to numerous inflammatory diseases, making it a therapeutic target.
Relevance: NT-0249 possesses a 1-methyl-1H-pyrazol-4-yl group within its molecular structure [], a structural feature shared with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This shared moiety suggests these compounds might share a common binding site on NLRP3 or exhibit similar interactions with the inflammasome complex.
MK-8033
Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases, designed to preferentially bind to the activated conformation of these kinases []. c-Met and Ron are receptor tyrosine kinases involved in various cellular processes, including cell growth, survival, and motility. MK-8033 demonstrates potent anti-tumor activity by inhibiting these kinases.
Relevance: While MK-8033 itself does not share a direct structural resemblance to 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, its development involved exploring the structure-activity relationship of 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one derivatives []. This class of compounds features a pyrazole ring, a key structural component also present in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, suggesting a potential connection in their binding modes or target selectivity.
Hu7691
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that demonstrates promising anticancer activity with reduced cutaneous toxicity compared to other Akt inhibitors []. Akt, also known as protein kinase B (PKB), plays a crucial role in cell survival, proliferation, and metabolism, making it a target for cancer therapy. Hu7691's selectivity for Akt isoforms contributes to its reduced toxicity.
Relevance: Hu7691 contains a 1-methyl-1H-pyrazol-5-yl moiety within its structure [], closely resembling the 1-methyl-1H-pyrazol-4-yl group in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This structural similarity suggests potential commonalities in their binding affinities or interactions with the Akt kinase domain.
AMG 337
Compound Description: AMG 337 (23) is a potent and selective inhibitor of the MET receptor tyrosine kinase []. Aberrant MET signaling contributes to the development and progression of various cancers. AMG 337 demonstrates robust antitumor activity by inhibiting MET kinase activity and downstream signaling.
Relevance: AMG 337 features a 1-methyl-1H-pyrazol-4-yl group as part of its chemical structure [], a key structural element shared with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This shared moiety suggests that these compounds might exhibit similar binding interactions within the kinase domain of their target proteins.
Compound Description: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is a compound designed to target kinases with a rare cysteine residue in their hinge region []. These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which play roles in cell cycle regulation, inflammation, and other cellular processes.
Relevance: This compound incorporates a 1-methyl-1H-pyrazol-4-yl group in its structure [], a structural feature shared with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This similarity indicates a potential for shared binding interactions with target proteins, particularly those with similar hinge region characteristics.
Compound Description: This compound, identified as Compound 60 in the study, acts as a potent and highly selective antagonist for the A2B adenosine receptor (AdoR) []. It exhibits high affinity for the A2B AdoR with a Ki of 1 nM while demonstrating significant selectivity over A1, A2A, and A3 AdoRs.
Relevance: Compound 60 features a 1H-pyrazol-4-yl group as a central component of its structure []. This shared structural motif with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol suggests a potential for similar binding interactions with target proteins, especially within the adenosine receptor family.
Compound Description: (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones represent a class of compounds exhibiting central nervous system (CNS) depressant activity []. These compounds possess potential anticonvulsant properties and exhibit low acute toxicity. Some members of this class also show potential antipsychotic effects.
Relevance: (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones share the core 1H-pyrazol-4-yl structure with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol []. This structural similarity suggests that the target compound might also interact with the CNS, potentially exhibiting similar pharmacological activities.
Compound Description: Compound 21 within its structural class, stands out as the most effective agent against pentylenetetrazole-induced convulsions []. This suggests its potential as an anticonvulsant.
Relevance: Compound 21 is structurally related to 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol through the shared 1H-pyrazol-4-yl moiety []. This structural commonality indicates a possible interaction with similar biological targets, potentially impacting the central nervous system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.